molecular formula C14H16N2O4S B2906674 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one CAS No. 392719-11-8

2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one

Cat. No. B2906674
CAS RN: 392719-11-8
M. Wt: 308.35
InChI Key: OMYNKJTVIRVSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one, also known as DMTCP, is a synthetic organic compound that belongs to the class of pyrimidines. It has been widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one involves the inhibition of the L-type calcium channels, which are responsible for the influx of calcium ions into cells. 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one binds to the channel in a voltage-dependent manner, which means that it only inhibits the channel when it is open. This selectivity makes 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one a valuable tool for studying the role of calcium in cellular signaling pathways.
Biochemical and Physiological Effects
2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one has also been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one in lab experiments is its selectivity for L-type calcium channels. This selectivity allows for the precise investigation of the role of calcium in cellular signaling pathways. Additionally, 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one is stable and can be easily synthesized in large quantities. However, one limitation of using 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer and inflammatory diseases. 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one could also be used to investigate the role of calcium in the regulation of gene expression in more detail. Additionally, 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one could be used to investigate the role of calcium in the modulation of ion channels, which could have important implications for the treatment of neurological disorders.
Conclusion
2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one is a synthetic organic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It has been shown to selectively inhibit the influx of calcium ions into cells, which has important implications for a wide range of physiological processes. 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one has a range of potential applications in the development of new therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, it could be used to investigate the role of calcium in the regulation of gene expression and the modulation of ion channels.

Synthesis Methods

2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with methyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one. The synthesis method has been well-established and has been used to produce large quantities of 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one for various scientific research applications.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one has been used extensively in scientific research as a tool to study the role of calcium in cellular signaling pathways. It has been shown to selectively inhibit the influx of calcium ions into cells, which has important implications for a wide range of physiological processes. 2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one has also been used to investigate the role of calcium in the regulation of gene expression and the modulation of ion channels.

properties

IUPAC Name

S-(4-methyl-6-oxo-4,5-dihydro-1H-pyrimidin-2-yl) 3,4-dimethoxybenzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-8-6-12(17)16-14(15-8)21-13(18)9-4-5-10(19-2)11(7-9)20-3/h4-5,7-8H,6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYNKJTVIRVSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC(=N1)SC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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